
1-Bromo-2,2,3,5-tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2,3,5-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain with multiple methyl groups. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,3,5-tetramethylhexane can be synthesized through the bromination of 2,2,3,5-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,2,3,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): This reaction can be carried out using a strong nucleophile such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Nucleophilic Substitution (SN1): This reaction typically occurs in polar protic solvents such as water or alcohols, where the bromine atom is replaced by a nucleophile like water or an alcohol molecule.
Major Products Formed
SN2 Reaction: The major product is typically an alkane or alkene with the nucleophile replacing the bromine atom.
SN1 Reaction: The major product can vary depending on the nucleophile used, but it generally results in the formation of a substituted alkane or alkene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2,3,5-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: While specific biological applications are limited, brominated alkanes can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2,3,5-tetramethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state and allowing the nucleophile to replace it.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,2,3,4-tetramethylhexane
- 1-Bromo-2,2,5,5-tetramethylhexane
- 2-Bromo-2,3,3,5-tetramethylhexane
Comparison
1-Bromo-2,2,3,5-tetramethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in substitution reactions.
Eigenschaften
Molekularformel |
C10H21Br |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
1-bromo-2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-8(2)6-9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
AWLCWPZXMOPCDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)C(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


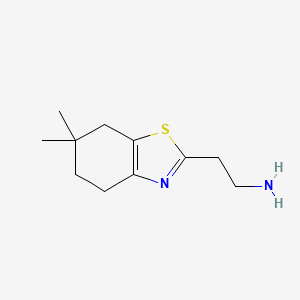
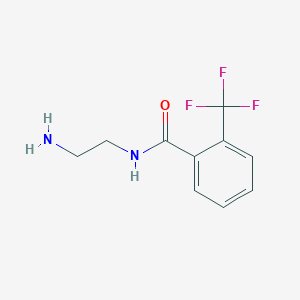
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
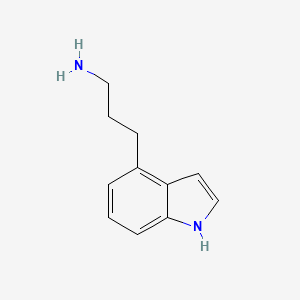
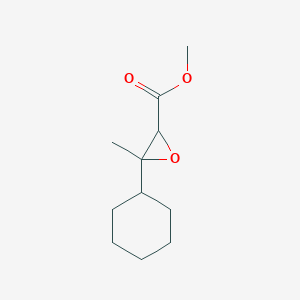
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
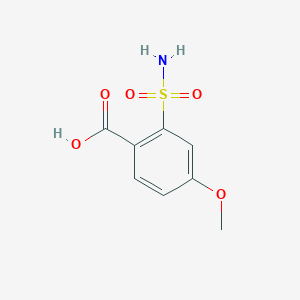
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)
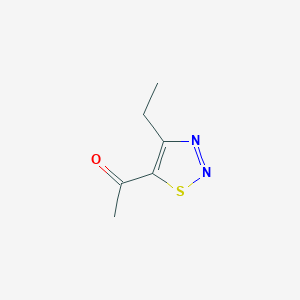
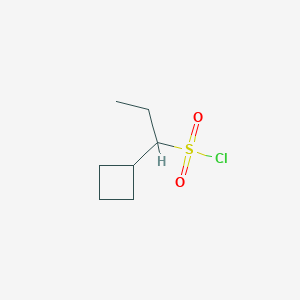
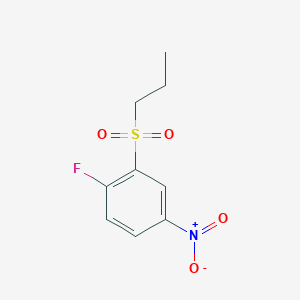
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)

![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)
